(R)-2-(Piperidin-2-yl)pyridine (R)-2-(Piperidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1061659-74-2
VCID: VC20814504
InChI: InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
SMILES: C1CCNC(C1)C2=CC=CC=N2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

(R)-2-(Piperidin-2-yl)pyridine

CAS No.: 1061659-74-2

Cat. No.: VC20814504

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Piperidin-2-yl)pyridine - 1061659-74-2

Specification

CAS No. 1061659-74-2
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-[(2R)-piperidin-2-yl]pyridine
Standard InChI InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
Standard InChI Key KXRQQPIHUMSJSS-SNVBAGLBSA-N
Isomeric SMILES C1CCN[C@H](C1)C2=CC=CC=N2
SMILES C1CCNC(C1)C2=CC=CC=N2
Canonical SMILES C1CCNC(C1)C2=CC=CC=N2

Introduction

Chemical Structure and Identification

Structural Characteristics

(R)-2-(Piperidin-2-yl)pyridine features a pyridine ring connected to a piperidine ring with a specific stereochemical configuration. The molecular structure displays an R configuration at the stereogenic center (carbon-2 of the piperidine ring). This stereocenter is critical to the compound's properties and potential applications, as the three-dimensional arrangement affects how it interacts with other molecules.

The compound consists of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms, with the nitrogen atoms positioned in the respective heterocyclic rings. The pyridine nitrogen provides a basic site with aromatic character, while the piperidine nitrogen offers a more basic aliphatic amine functionality.

Molecular Identifiers and Nomenclature

The compound is identified by several systematic and registry identifiers that help in its precise categorization and reference in scientific literature and databases:

Identifier TypeValue
PubChem CID7048011
InChIInChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
InChIKeyKXRQQPIHUMSJSS-SNVBAGLBSA-N
SMILESC1CCNC@HC2=CC=CC=N2
CAS Number1061659-74-2

The compound is also known by several synonyms, including:

  • 2-[(2R)-piperidin-2-yl]pyridine

  • 2-((2R)-2-Piperidyl)pyridine

  • (R)-2-(Piperidin-2-yl)pyridine

Physical and Chemical Properties

Basic Physical Properties

The physical and chemical properties of (R)-2-(Piperidin-2-yl)pyridine provide important insights into its behavior in various chemical environments and its potential for different applications:

PropertyValue
Molecular Weight162.23 g/mol
Exact Mass162.115698455 Da
XLogP3-AA1.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

These properties indicate that the compound has moderate lipophilicity (XLogP3-AA of 1.1), suggesting potential for membrane permeability while maintaining some water solubility. The presence of one hydrogen bond donor and two hydrogen bond acceptors suggests the compound can participate in hydrogen bonding interactions, which are important for molecular recognition processes.

Salt Form Characteristics

The dihydrochloride salt of (R)-2-(Piperidin-2-yl)pyridine (C10H16Cl2N2) has different properties compared to the free base:

PropertyValue
Molecular Weight235.15 g/mol
CAS Number2771315-93-4
SMILES Code[H]Cl.[H]Cl.C1([C@@H]2NCCCC2)=NC=CC=C1
Storage RecommendationInert atmosphere, Room Temperature

The salt form generally exhibits enhanced water solubility compared to the free base, which can be advantageous for certain applications, particularly in pharmaceutical research where aqueous solubility is often desired. The dihydrochloride salt form also typically shows different crystallization behavior and physical stability compared to the free base.

Hazard CategoryClassification
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

These hazard codes indicate that the compound (in its salt form) may cause:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Related StructureKey DifferencesPotential Impact
(S)-2-(Piperidin-2-yl)pyridineOpposite stereochemistryDifferent spatial arrangement affecting molecular recognition
2-(Piperidin-2-yl)pyridine (racemic)Mixture of both stereoisomersLess specific in stereochemical interactions
3-(Piperidin-2-yl)pyridineDifferent connectivity positionAltered electronic distribution and binding geometry

This comparative understanding highlights the importance of the specific structural features of (R)-2-(Piperidin-2-yl)pyridine in determining its chemical behavior and potential applications.

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